molecular formula C24H20BrN5O2S B2531292 N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 895649-13-5

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2531292
CAS No.: 895649-13-5
M. Wt: 522.42
InChI Key: STPGUZMOCZDKLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(4-bromobenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a structurally complex heterocyclic compound featuring a [1,2,3]triazolo[1,5-a]quinazoline core. Its molecular architecture includes a 4-bromophenylsulfonyl moiety at position 3 and dual N-substituents (benzyl and ethyl) at position 5. The 4-bromophenylsulfonyl group introduces electron-withdrawing characteristics, while the N-ethyl and N-benzyl substituents modulate steric and lipophilic properties, which may influence binding interactions in biological systems.

Properties

IUPAC Name

N-benzyl-3-(4-bromophenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN5O2S/c1-2-29(16-17-8-4-3-5-9-17)22-20-10-6-7-11-21(20)30-23(26-22)24(27-28-30)33(31,32)19-14-12-18(25)13-15-19/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPGUZMOCZDKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Quinazoline Formation: The quinazoline moiety is often constructed through the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Final Assembly: The final compound is obtained by coupling the benzyl and ethyl groups to the triazoloquinazoline core under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the nitro group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The mechanism of action of N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazoline moieties enable the compound to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells, bacteria, and viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between the target compound and its analogs are critical for understanding structure-activity relationships (SAR). Below is a comparative analysis based on substituent variations, core modifications, and molecular properties.

Table 1: Structural Comparison of Triazoloquinazoline Derivatives

Compound Name Core Structure Sulfonyl Group N-Substituents Molecular Weight (g/mol) Source
N-Benzyl-3-(4-bromobenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 4-bromophenyl Benzyl, Ethyl Not provided Target
N-Benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Thieno[2,3-e]triazolo[1,5-a]pyrimidine 4-chlorophenyl Benzyl Not provided
7-Chloro-N-(4-isopropylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline (7-Cl) Phenyl 4-Isopropylphenyl Not provided
N-Benzyl-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 4-methylphenyl Benzyl Not provided
N-Benzyl-3-((2,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 2,4-dimethylphenyl Benzyl Not provided
3-[(4-Bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1,2,3]triazolo[1,5-a]quinazoline 4-bromophenyl 3-Methoxybenzyl 524.4
N-Benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine Thieno[2,3-e]triazolo[1,5-a]pyrimidine 4-bromophenyl Benzyl, Methyl 514.4

Key Observations:

Core Modifications: The target compound and most analogs share the [1,2,3]triazolo[1,5-a]quinazoline core. However, derivatives like N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine () and N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine () feature a thieno-pyrimidine fused system.

Sulfonyl Group Variations :

  • The 4-bromophenylsulfonyl group in the target compound and () provides strong electron-withdrawing effects, which may enhance electrophilic interactions. In contrast, analogs with 4-chlorophenyl (), phenyl (), or 4-methylphenyl () sulfonyl groups exhibit differing electronic profiles. For example, the methyl group in is electron-donating, which could reduce reactivity compared to bromine.

N-Substituent Diversity: The target compound’s N-benzyl-N-ethyl substitution is unique among the analogs, which typically feature mono-substituted amines (e.g., benzyl in , 4-isopropylphenyl in ). In 3-[(4-bromophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (), the 3-methoxybenzyl group introduces a polar methoxy substituent, which may enhance solubility or hydrogen-bonding capacity compared to the target’s ethyl group.

The di-substituted amine in the target compound could offer improved metabolic stability over mono-substituted analogs.

Biological Activity

N-BENZYL-3-(4-BROMOBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a novel compound that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps generally include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate azole precursors.
  • Sulfonylation : The introduction of the 4-bromobenzenesulfonyl group is crucial for enhancing biological activity.
  • Final Amine Functionalization : The benzyl and ethyl groups are introduced to complete the structure.

These synthetic pathways have been optimized to yield high purity and yield of the target compound.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : A series of related quinazoline derivatives demonstrated broad-spectrum antitumor activity with GI50 values ranging from 7.24 µM to 14.12 µM against various cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil (GI50 = 22.60 µM) .
  • Mechanism of Action : Molecular docking studies indicate that these compounds may inhibit key kinases involved in cancer progression, such as EGFR-TK and B-RAF kinase, which are critical in signaling pathways for cell proliferation .

Kinase Inhibition

The compound has shown promising results in inhibiting various kinases:

Kinase ΔTm (°C) Activity
MEK56.5Selective Inhibition
DYRK23.8Moderate Inhibition
GSK3b4.0Comparable Potency

These findings suggest that structural modifications can significantly influence the binding affinity and selectivity towards specific kinases .

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • CNS Tumors : A derivative exhibited selective activity against CNS tumor cell lines, suggesting a potential therapeutic application in neuro-oncology.
  • Leukemia : Another compound within this class showed promising results against leukemia cell lines, indicating its versatility across different cancer types .

Q & A

Q. What synthetic strategies are commonly employed to prepare triazoloquinazoline derivatives, such as N-benzyl-3-(4-bromobenzenesulfonyl)-N-ethyl variants?

The synthesis typically involves cyclization of precursors like 2-aminobenzonitrile with alkynes using copper catalysts to form the triazole ring, followed by substitution reactions to introduce functional groups (e.g., benzyl, ethyl, sulfonyl). For example, cycloaddition reactions with azides or alkylation steps are used to attach the bromobenzenesulfonyl moiety . Key steps include optimizing reaction temperatures (80–120°C) and solvent systems (e.g., DMF or THF) to enhance yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the triazoloquinazoline core. Mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹). X-ray crystallography, when feasible, provides definitive confirmation of stereochemistry .

Q. What in vitro assays are standard for preliminary evaluation of biological activity?

Cytotoxicity assays on model organisms (e.g., Daphnia magna) or cancer cell lines (e.g., NCI-60 panel) are commonly used. Protocols involve dose-response curves (1–100 µM) over 48–72 hours, with growth inhibition (%) as the primary metric. These assays are cost-effective and reproducible for initial screening .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and potential biological targets?

Molecular docking simulations (using software like AutoDock Vina) model the compound’s binding to targets such as kinases or DNA repair enzymes. Key parameters include binding affinity (ΔG, kcal/mol) and hydrogen-bonding interactions with active-site residues. For instance, the bromobenzenesulfonyl group may enhance hydrophobic interactions in enzyme pockets, as observed in analogous triazoloquinazolines .

Q. What role do substituents (e.g., 4-bromobenzenesulfonyl) play in modulating pharmacokinetic properties?

The sulfonyl group improves metabolic stability by resisting oxidative degradation, while the bromine atom increases lipophilicity (logP), enhancing membrane permeability. Comparative studies show that electron-withdrawing groups (e.g., -SO₂-) on the quinazoline core improve bioavailability compared to electron-donating substituents .

Q. How can contradictions in biological activity data between triazoloquinazoline analogs be resolved?

Discrepancies often arise from variations in substituent positioning or assay conditions. For example:

CompoundSubstituentIC₅₀ (µM)Cell Line
Analog A4-CH₃Ph12.3MCF-7
Analog B4-BrPh8.1MCF-7
Systematic structure-activity relationship (SAR) studies, paired with molecular dynamics simulations, clarify how steric and electronic effects drive potency differences .

Q. What strategies optimize the compound’s selectivity for therapeutic targets?

Selectivity is enhanced through:

  • Bioisosteric replacement : Swapping the ethyl group with a cyclopropyl moiety reduces off-target binding.
  • Prodrug design : Introducing hydrolyzable esters (e.g., acetyl) improves tissue-specific activation.
    These approaches are validated using competitive binding assays and in vivo pharmacokinetic profiling .

Methodological Considerations

Q. How are in silico ADMET studies conducted to predict toxicity and bioavailability?

Tools like SwissADME or ADMETLab predict parameters such as:

  • Blood-brain barrier permeability (logBB < 0.3 suggests limited CNS penetration).
  • Hepatotoxicity (CYP450 inhibition potential).
    For this compound, the sulfonyl group may reduce renal clearance, necessitating in vivo validation .

Q. What experimental designs mitigate synthetic challenges, such as low yields in triazole ring formation?

Designs include:

  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20%.
  • Catalyst screening : Cu(I) vs. Ru(II) catalysts optimize regioselectivity in cycloaddition steps .

Data Contradiction Analysis

Q. Why do some triazoloquinazolines exhibit potent anticancer activity while others show negligible effects?

Activity differences correlate with fused ring systems:

  • Thieno-fused analogs : Higher activity (e.g., GI₅₀ = 1.5 µM) due to improved planar stacking with DNA.
  • Quinazoline-only cores : Lower activity (GI₅₀ > 10 µM) due to reduced target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.